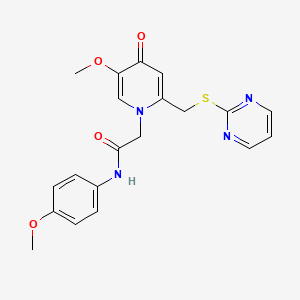
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, with CAS number 941958-62-9, is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that integrates a pyridine ring with a pyrimidine moiety and an acetamide side chain. Its molecular formula is C20H20N4O4S, and it has a molecular weight of approximately 412.5 g/mol . The unique combination of these structural elements may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 941958-62-9 |
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting Polo-like kinase 1 (Plk1) can induce mitotic arrest in cancer cell lines, suggesting that this compound may interact with similar targets .
In vitro studies reported an IC50 value of approximately 4.363 µM for related compounds in human colon cancer cell lines, indicating substantial anticancer activity compared to standard chemotherapeutics like doxorubicin .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve the inhibition of specific enzymes or receptors involved in cell signaling pathways associated with cancer progression. Similar compounds have been shown to inhibit kinases critical for tumor growth and survival, which may also apply to this compound .
Antimicrobial Activity
In addition to its anticancer potential, there is emerging evidence that pyridine derivatives possess antimicrobial properties. Some studies have documented the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity for this class of compounds .
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. For example:
- Structural Optimization : Researchers have modified various functional groups on the phenyl ring to improve binding affinity at target proteins, leading to enhanced anticancer activity .
- In Vivo Studies : Further investigations are needed to evaluate the pharmacokinetics and toxicity profiles of these compounds in animal models, which will provide insights into their therapeutic potential and safety .
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-6-4-14(5-7-16)23-19(26)12-24-11-18(28-2)17(25)10-15(24)13-29-20-21-8-3-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLILQEEQNJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














